2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol
Description
The compound 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol is a thiazole-based heterocyclic molecule featuring two thiazole rings interconnected via an α,β-unsaturated ethenyl bridge. Its structure includes:
- A 5-methyl-4-phenyl-substituted thiazole moiety.
- A 4-methylphenyl group attached to the ethenyl linker.
- A hydroxyl group at the 4-position of the second thiazole ring.
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-14-8-10-16(11-9-14)12-18(21-23-19(25)13-26-21)22-24-20(15(2)27-22)17-6-4-3-5-7-17/h3-13,25H,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRDJBLUBXTTQU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=NC(=CS2)O)C3=NC(=C(S3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C2=NC(=CS2)O)/C3=NC(=C(S3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol (CAS: 861206-96-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 390.52 g/mol. The thiazole moiety in its structure contributes significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2OS2 |
| CAS Number | 861206-96-4 |
| Molar Mass | 390.52 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. For example, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines.
- In Vitro Studies : The anticancer activity of thiazole derivatives has been evaluated using MTT assays against HepG2 (hepatocellular carcinoma) cell lines. Notably, some derivatives exhibited IC50 values as low as , indicating potent cytotoxic effects .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl groups on the phenyl ring enhances the activity of these compounds. Specifically, the substitution pattern on the phenyl ring plays a crucial role in determining cytotoxicity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain analogues exhibit significant anticonvulsant action with median effective doses lower than traditional medications.
- Efficacy in Animal Models : In studies using models like MES (maximal electroshock seizure) and scPTZ (subcutaneous pentylenetetrazole), thiazole compounds demonstrated notable anticonvulsant effects, with some exhibiting median effective doses significantly lower than ethosuximide, a standard anticonvulsant .
- Mechanism of Action : The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems or ion channels, although specific pathways remain to be fully elucidated .
Case Study 1: Anticancer Activity
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound showed strong selectivity against both cell lines with an IC50 value indicating significant anticancer potential .
Case Study 2: Anticonvulsant Properties
In a comparative study of thiazole derivatives for anticonvulsant activity, several compounds were found to exhibit protective effects in seizure models. The SAR studies indicated that para-substituted phenyl groups significantly enhanced anticonvulsant activity, emphasizing the importance of structural modifications in developing effective agents .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research has shown that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Antitumor Activity : A study investigated the anticancer efficacy of thiazole derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound demonstrated notable selectivity and effectiveness with IC50 values indicating strong potential for further development as an anticancer agent .
- Mechanism of Action : The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of specific substituents on the thiazole ring can enhance this activity, making it a focal point for drug design .
Antimicrobial Properties
Thiazole compounds have also been recognized for their antimicrobial activities. The compound has shown promise against various bacterial strains, which is crucial in the context of rising antibiotic resistance.
Research Insights
- Bacterial Inhibition : Recent studies have highlighted the antibacterial efficacy of thiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions .
- Comparative Studies : In comparative assays, certain thiazole derivatives exhibited superior activity compared to standard antibiotics, suggesting a potential role in developing new antimicrobial agents .
Synthesis and Structural Variations
The synthesis of thiazole derivatives often involves various chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is essential for enhancing the efficacy of these compounds.
Synthetic Approaches
- Reactions Involved : Common synthetic methods include condensation reactions between thioketones and aldehydes or ketones, which yield thiazole rings with diverse substituents that influence biological activity .
- Structural Modifications : Modifications to the thiazole ring or substituents can significantly impact the biological properties of these compounds. For instance, introducing electron-withdrawing or electron-donating groups can alter their reactivity and potency against target cells .
Potential Research Areas
- Combination Therapies : Investigating the use of thiazole derivatives in combination with existing chemotherapeutics could enhance treatment efficacy and reduce resistance development.
- Targeted Delivery Systems : Developing targeted delivery mechanisms for these compounds may improve their therapeutic index and minimize side effects associated with traditional cancer treatments.
Chemical Reactions Analysis
Hydroxyl Group (-OH) at C4 of Thiazole
-
Acetylation : Reacts with acetylating agents (e.g., acetic anhydride) under basic conditions to form esters .
-
Coordination Chemistry : The hydroxyl group can act as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that modulate electronic properties .
Ethenyl Bridge (-CH=CH-)
-
Electrophilic Addition : Susceptible to bromination or hydrogenation. For example:
-
Oxidation : May undergo ozonolysis to yield aldehyde/thiazole fragments .
Thiazole Rings
-
Electrophilic Substitution : Nitration or sulfonation at the C5 position of the thiazole rings, guided by directing effects of the methyl and phenyl substituents .
-
Diazotization and Coupling : The amino group (if present in precursors) undergoes diazotization, enabling azo dye formation with aromatic amines .
Spectroscopic Characterization
Key spectral data for analogous compounds provide insights into structural confirmation:
Reaction Optimization and Yields
Reaction conditions and yields for comparable transformations are summarized below:
Stability and Reactivity Trends
Comparison with Similar Compounds
Key Structural Features:
The 4-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and receptor binding.
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related thiazole derivatives:
*Calculated based on formula.
Substituent Impact Analysis:
- 4-Methylphenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration. Present in the target compound and ’s analogue, both showing inferred antimicrobial activity.
- Halogen Substituents (e.g., 9b, 9c in ) : Bromine and fluorine in similar compounds increase polarity and antibacterial potency due to electron-withdrawing effects .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound increases water solubility compared to purely aromatic analogues (e.g., ’s ketone derivative).
- Melting Points: Thiazole derivatives with polar groups (e.g., hydroxyl, acetamide) typically exhibit higher melting points (>200°C) than non-polar analogues .
Q & A
Q. How can I design a synthetic route for 2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol?
Methodological Answer: A synthetic route should integrate modular approaches for constructing the thiazole and ethenyl moieties. For example:
- Thiazole Ring Formation : Use cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF (common for thiazole synthesis). Adjust substituents using aryl aldehydes or bromides (e.g., 4-methylphenyl derivatives) .
- Ethenyl Bridge : Employ Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group. Optimize solvent (e.g., DCM or DMF) and catalyst (e.g., NaH) for stereoselectivity (E/Z control) .
- Purification : Use column chromatography with silica gel and polarity-adjusted eluents (e.g., hexane/ethyl acetate gradients). Confirm purity via TLC and melting point analysis .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Assign peaks for thiazole protons (δ 7.2–8.5 ppm) and ethenyl protons (δ 6.5–7.0 ppm, coupling constant J = 16 Hz for E-configuration). Compare experimental shifts with DFT-calculated values to resolve ambiguities .
- IR : Validate functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=N/C=C stretches ~1600 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and experimental C, H, N, S values .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How can reaction yields be optimized for intermediates in the synthesis?
Methodological Answer:
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance coupling reactions while minimizing side products .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., PEG-400) for improved solubility of aromatic intermediates .
- Temperature Control : Maintain 70–80°C for exothermic steps (e.g., cyclocondensation) to prevent decomposition .
Q. What protocols ensure compound stability during storage?
Methodological Answer:
Q. How do I screen for preliminary biological activity?
Methodological Answer:
- In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC/MBC). Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Validate poses with molecular dynamics simulations .
Advanced Research Questions
Q. How can contradictions in spectral or biological data be resolved?
Methodological Answer:
Q. What strategies elucidate the environmental fate of this compound?
Methodological Answer:
Q. How can computational modeling predict reactivity or toxicity?
Methodological Answer:
Q. What advanced techniques characterize supramolecular interactions?
Methodological Answer:
Q. How do I design experiments to study metabolic pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
